molecular formula C11H10Cl2N2O B6898639 1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol

1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol

Cat. No.: B6898639
M. Wt: 257.11 g/mol
InChI Key: NPQROURCWGHONA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol is an organic compound that belongs to the class of chlorinated aromatic compounds It features a chlorophenyl group and a chloropyrazolyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol typically involves the reaction of 3-chlorobenzaldehyde with 4-chloropyrazole in the presence of a suitable reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods offer advantages in terms of reaction control, yield, and safety. The use of flow microreactors, for example, can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)propanol: Similar structure but with a propanol backbone.

    1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)butanol: Similar structure but with a butanol backbone.

Uniqueness

1-(3-Chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol is unique due to its specific combination of chlorinated aromatic rings and ethanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(4-chloropyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-9-3-1-2-8(4-9)11(16)7-15-6-10(13)5-14-15/h1-6,11,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQROURCWGHONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN2C=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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